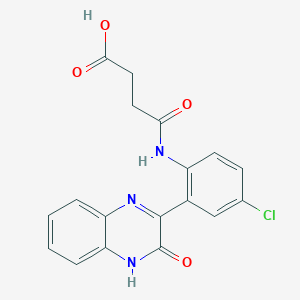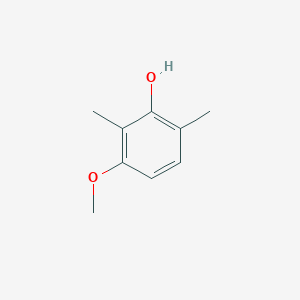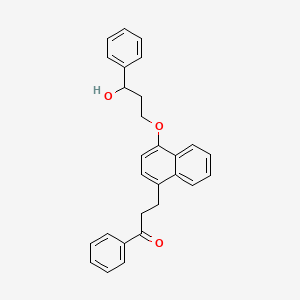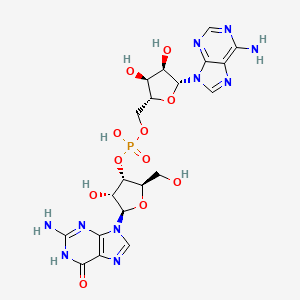![molecular formula C8H9N5O2S2 B14091121 6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091121.png)
6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both pyrimidine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-amino-1-methyluracil with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidine ring.
Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione has been studied for its potential antimicrobial and antiviral properties. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new therapeutic agents .
Medicine
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a potential lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can enhance their thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Aminouracil: A similar compound with a pyrimidine ring but lacking the thiadiazole moiety.
1,3,4-Thiadiazole Derivatives: Compounds that contain the thiadiazole ring but differ in the substituents attached to it.
Uniqueness
The uniqueness of 6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione lies in its combined pyrimidine and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions and applications compared to compounds with only one of these rings.
Properties
Molecular Formula |
C8H9N5O2S2 |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N5O2S2/c1-3-11-12-8(16-3)17-4-5(9)13(2)7(15)10-6(4)14/h9H2,1-2H3,(H,10,14,15) |
InChI Key |
XWJGLOFNOKHBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(N(C(=O)NC2=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091048.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091067.png)
![methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate](/img/structure/B14091074.png)

![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091088.png)

![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)
![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)


![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B14091119.png)
![6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091123.png)
